molecular formula C18H15ClFN3O4 B5078042 methyl 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

methyl 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B5078042
M. Wt: 391.8 g/mol
InChI Key: PAKAUFFMFPRXCR-UHFFFAOYSA-N
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Description

“Methyl 3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate” is a complex organic compound. It’s part of a class of compounds known as pyrimidines, which have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound could potentially be developed as neuroprotective and anti-neuroinflammatory agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was poured into crushed ice, neutralized with sodium carbonate (Na 2 CO 3) (pH 7–8), and extracted with chloroform (CHCl 3) (3 × 300 mL) .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques provide information about the atomic and molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and may involve several steps. For example, the synthesis of similar compounds involves a reaction with substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .

Properties

IUPAC Name

methyl 3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O4/c1-9-7-10(17(25)27-3)14-15(21-9)22(2)18(26)23(16(14)24)8-11-12(19)5-4-6-13(11)20/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKAUFFMFPRXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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